

Technical Guide: Physicochemical Properties of 3-Amino-2-chlorophenol

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Compound of Interest

Compound Name: 3-Amino-2-chlorophenol

Cat. No.: B183048

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Introduction

3-Amino-2-chlorophenol is an aromatic organic compound that serves as a valuable intermediate in various synthetic processes. Its molecular structure, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, imparts specific chemical reactivity and physical properties that are crucial for its application. It is primarily utilized as a building block in the synthesis of dyes, pigments, and pharmaceuticals. A thorough understanding of its physicochemical properties is essential for optimizing reaction conditions, ensuring product purity, and guiding its use in research and development. This guide provides a comprehensive overview of the core physicochemical data of **3-Amino-2-chlorophenol**, details common experimental protocols for their determination, and outlines a typical synthetic workflow.

Core Physicochemical Properties

The fundamental physicochemical characteristics of **3-Amino-2-chlorophenol** are summarized below. These values are a combination of computed and, where available, experimentally determined data.

Property	Value	Source
IUPAC Name	3-amino-2-chlorophenol	[1]
CAS Number	56962-01-7	[1]
Molecular Formula	C ₆ H ₆ ClNO	[1]
Molecular Weight	143.57 g/mol	[1]
LogP (Octanol-Water Partition Coefficient)	1.5	[1]
Topological Polar Surface Area (TPSA)	46.3 Å ²	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	0	[1]
SMILES	<chem>C1=CC(=C(C(=C1)O)Cl)N</chem>	[1]
InChI	InChI=1S/C6H6ClNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2	[1]
Purity (Typical)	≥97%	

Experimental Protocols

The determination of the physicochemical properties listed above relies on established analytical techniques. While specific experimental data for this compound is proprietary to manufacturers, the following sections describe the standard methodologies employed.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline solids exhibit a sharp melting range (typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

- Methodology (Capillary Method):

- A small, finely powdered sample of the dry organic compound is packed into a thin-walled capillary tube, sealed at one end.[\[2\]](#)[\[3\]](#)
- The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a modern digital melting point apparatus, containing a heating bath (e.g., mineral oil or a metal block).
- The temperature is increased gradually (approximately 2°C per minute) as it approaches the expected melting point.
- The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[\[3\]](#)

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is critical for predicting its pharmacokinetic behavior (e.g., absorption, distribution). The shake-flask method is the gold standard for its experimental determination.[\[4\]](#)[\[5\]](#)

- Methodology (Shake-Flask Method):
 - A solution of **3-Amino-2-chlorophenol** is prepared at a known concentration.
 - n-Octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.[\[6\]](#)
 - A precise volume of the compound's solution is added to a mixture of the pre-saturated n-octanol and buffer in a flask.
 - The flask is agitated (shaken) until the compound has fully partitioned between the two phases and equilibrium is reached. This can take several hours.[\[5\]](#)
 - The mixture is then centrifuged to ensure complete separation of the two phases.

- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Purity and Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of chemical intermediates and active pharmaceutical ingredients. For aromatic amines, a reversed-phase method is typically employed.

- Methodology (Reversed-Phase HPLC):
 - System Preparation: An HPLC system equipped with a UV detector, a C18 column, and an autosampler is used.
 - Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. The separation can be run in isocratic (constant mobile phase composition) or gradient (composition changes over time) mode.
 - Standard Preparation: A standard solution of **3-Amino-2-chlorophenol** of known concentration is prepared in a suitable solvent (e.g., methanol).
 - Sample Preparation: A precisely weighed amount of the sample is dissolved in the same solvent to a known concentration.
 - Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system. The compound and any impurities are separated on the column and detected by the UV detector.
 - Quantification: The purity is determined by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). The assay (potency)

can be calculated by comparing the peak area of the sample to that of the external standard.

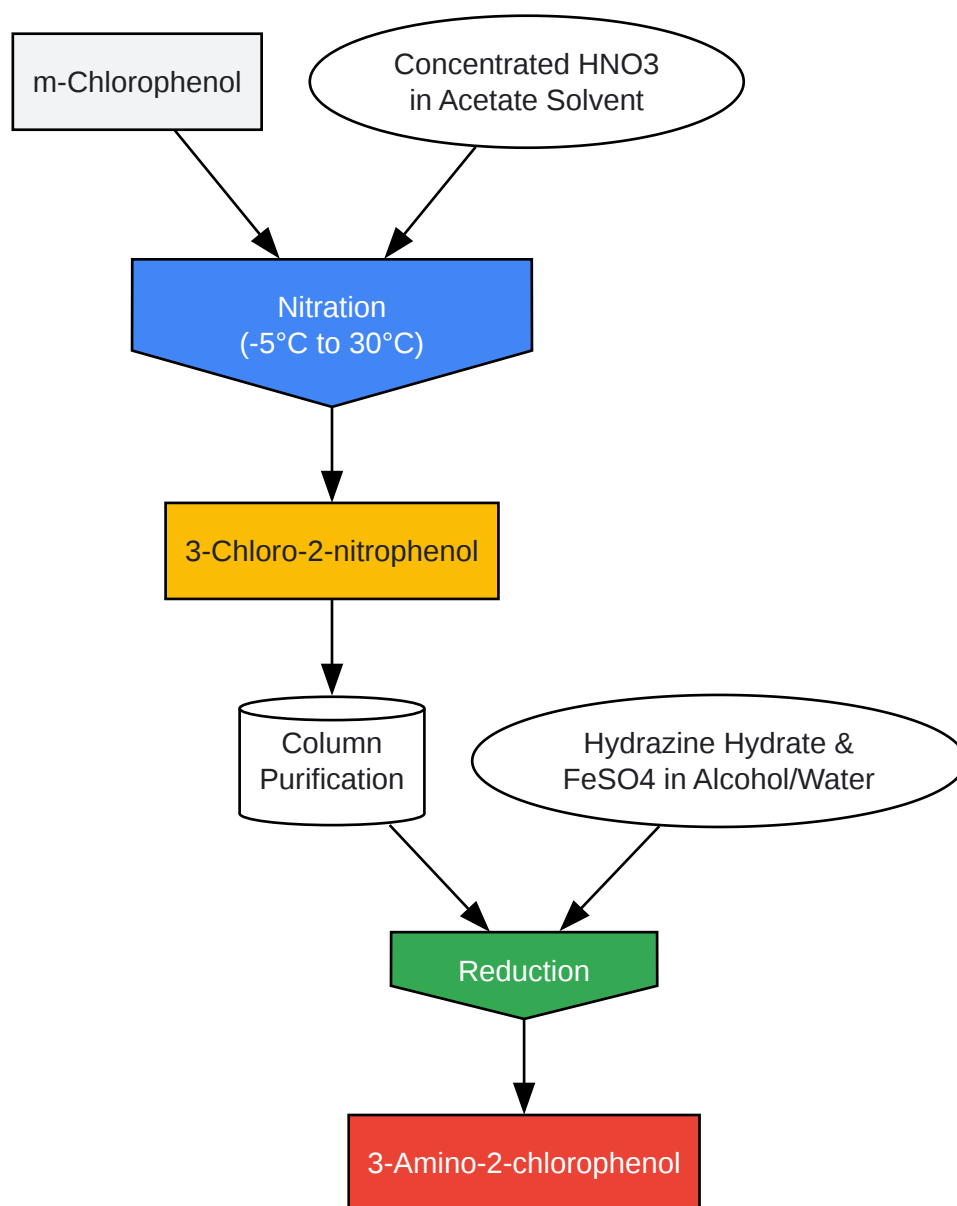
pKa Determination

The pKa value indicates the strength of an acid or base. For a phenol, it reflects the acidity of the hydroxyl proton. Potentiometric titration is a common method for its determination.

- Methodology (Potentiometric Titration):
 - A solution of **3-Amino-2-chlorophenol** is prepared in water or a mixed solvent system if solubility is low.
 - A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant.
 - A pH meter is calibrated and its electrode is placed in the analyte solution.
 - The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition.
 - A titration curve is generated by plotting the measured pH (y-axis) against the volume of titrant added (x-axis).
 - The equivalence point (the steepest point of the curve) is identified. The volume at the half-equivalence point is then determined.^[7]
 - The pKa is equal to the pH of the solution at this half-equivalence point, according to the Henderson-Hasselbalch equation.^[7]

Synthetic Workflow

3-Amino-2-chlorophenol can be synthesized via a two-step process starting from m-chlorophenol. The workflow involves nitration followed by reduction. A patent describes this process in detail.^[8]



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Caption: Synthesis workflow for **3-Amino-2-chlorophenol**.

Applications and Safety

Primary Applications

3-Amino-2-chlorophenol is not typically an end-product but rather a critical intermediate. Its primary use is in organic synthesis as a precursor for more complex molecules. It is employed in the manufacturing of:

- **Dyes and Pigments:** Serving as a building block for creating stable and vibrant colors for various industrial applications.
- **Pharmaceuticals:** Used in the development of certain active pharmaceutical ingredients (APIs).

Safety and Handling

Based on available Safety Data Sheets (SDS), **3-Amino-2-chlorophenol** should be handled with care.

- **Hazards:** It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Inhalation may cause respiratory irritation. The chemical, physical, and toxicological properties have not been thoroughly investigated.
- **Handling:** Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood. Avoid dust formation and breathing vapors or dust.
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place. It is recommended to store under an inert atmosphere (nitrogen) and protect from light.

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